molecular formula C9H14S B8496199 2-Isobutyl-3-methyl-thiophene

2-Isobutyl-3-methyl-thiophene

Cat. No. B8496199
M. Wt: 154.27 g/mol
InChI Key: RZUXCXVPQXRSCO-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

To a mixture of 0.368 g of the complex of sulfur trioxide with dimethylformamide in 1.5 ml dichloromethane was added 0.309 g 2-isobutyl-3-methyl-thiophene and the mixture was heated to 55° C. for 30 min. and to 80° C. for an other 30 min. The mixture was cooled to room temperature and 0.286 g thionylchloride was added. The mixture was heated to 55° C. for ca 30 min cooled to room temperature and poored onto ice and extracted with ethyl acetate, the phases were separated and the organic phase was washed with water and brine and evaporated. The residue was taken up in 10 ml acetone and mixed with 1 ml 25% aqueous ammonia for ca 30 min. The reaction mixture was partitioned between water and ethyl acetate. The phases were separated and the organic phase was purified by chromatography on silica gel with ethyl acetate:heptane=1:3 to yield 0.16 g of the title compound as oil. MS (ISN) M−H+=232.0
[Compound]
Name
complex
Quantity
0.368 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.309 g
Type
reactant
Reaction Step Two
Quantity
0.286 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])(=O)=[O:2].C[N:6](C)C=O.[CH2:10]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[CH3:19])[CH:11]([CH3:13])[CH3:12].S(Cl)(Cl)=O>ClCCl>[CH2:10]([C:14]1[S:15][C:16]([S:1]([NH2:6])(=[O:4])=[O:2])=[CH:17][C:18]=1[CH3:19])[CH:11]([CH3:13])[CH3:12]

Inputs

Step One
Name
complex
Quantity
0.368 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.309 g
Type
reactant
Smiles
C(C(C)C)C=1SC=CC1C
Step Three
Name
Quantity
0.286 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 55° C. for ca 30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature and poored onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
mixed with 1 ml 25% aqueous ammonia for ca 30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was purified by chromatography on silica gel with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=C(C=C(S1)S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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